molecular formula C12H15Cl2N7 B2820014 {2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine CAS No. 881939-91-9

{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine

Cat. No. B2820014
CAS RN: 881939-91-9
M. Wt: 328.2
InChI Key: INLVRMWFLAXBIC-UHFFFAOYSA-N
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Description

The compound “{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine” is a type of chlorinated compound . It’s related to the 2-amino-6-chloropyrimidin-4-yl cyanamide , which has a molecular weight of 169.57 .


Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine was prepared by allowing N2,3-trimethyl-2H-indazol-6-amine to react with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .


Molecular Structure Analysis

The InChI code for the related compound 2-amino-6-chloro-4-pyrimidinylcyanamide is 1S/C5H4ClN5/c6-3-1-4 (9-2-7)11-5 (8)10-3/h1H, (H3,8,9,10,11) . This provides a standardized way to represent the compound’s structure.


Chemical Reactions Analysis

The compound is likely to be involved in various chemical reactions. For example, 2-Amino-4-chloropyrimidine is used as a substrate in a palladium-catalyzed cyanation with zinc (II) cyanide .


Physical And Chemical Properties Analysis

The related compound 2-amino-6-chloropyrimidin-4 (3H)-one has a molecular weight of 145.55 . It is stored at room temperature and is in liquid form .

Safety and Hazards

Safety information for the related compound 2-amino-6-chloropyrimidin-4-yl cyanamide indicates that it is an irritant . It is recommended to avoid skin contact and inhalation, and personal protective equipment such as gloves and masks should be used .

properties

IUPAC Name

6-chloro-4-N-[4-chloro-6-(diethylamino)pyrimidin-2-yl]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N7/c1-3-21(4-2)10-6-8(14)17-12(20-10)19-9-5-7(13)16-11(15)18-9/h5-6H,3-4H2,1-2H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLVRMWFLAXBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC(=N1)NC2=CC(=NC(=N2)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine

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